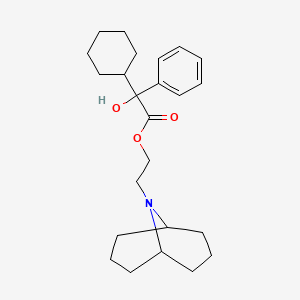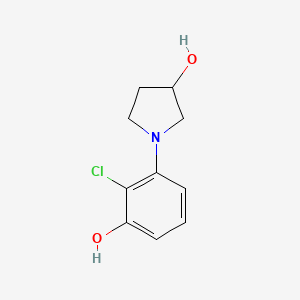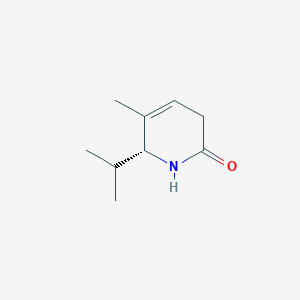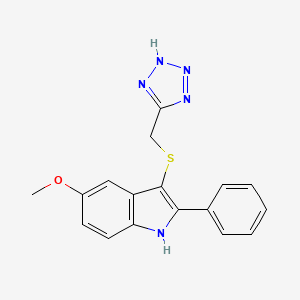
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique combination of functional groups, including a methoxy group, a phenyl group, and a tetrazole moiety, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves several steps:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Reaction Conditions:
Tetrazole Formation: The tetrazole moiety is formed through a cyclization reaction involving azide and nitrile precursors.
Thioether Linkage: The final step involves the formation of the thioether linkage between the indole and tetrazole moieties
Chemical Reactions Analysis
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation
Scientific Research Applications
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these effects.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context
Comparison with Similar Compounds
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole-3-carbaldehyde, 5-methoxy-1H-indole-3-acetic acid, and 2-phenyl-1H-indole.
Uniqueness: The presence of the tetrazole moiety and the thioether linkage distinguishes it from other indole derivatives, potentially offering unique biological activities and chemical reactivity
Properties
CAS No. |
66403-52-9 |
|---|---|
Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-7-8-14-13(9-12)17(24-10-15-19-21-22-20-15)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
WEQMYCFJMCFAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



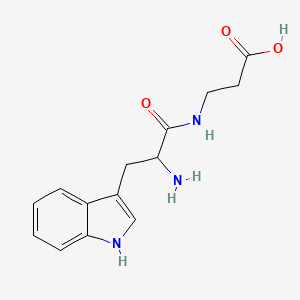
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

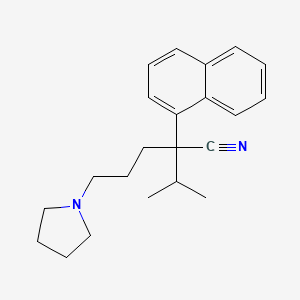

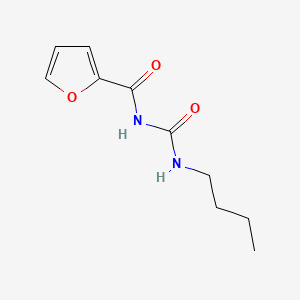
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)

